Phomactin G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

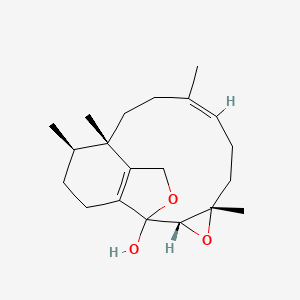

The compound Phomactin G is a complex organic molecule with a unique tetracyclic structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Phomactin G typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the methyl and hydroxyl groups. Common synthetic routes may include:

Cyclization Reactions: Formation of the tetracyclic core through cyclization of linear precursors.

Functional Group Transformations: Introduction of hydroxyl and methyl groups using reagents such as methyl iodide and sodium borohydride.

Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center using chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Cr(II)/Ni(II)-Mediated Macrocyclization

The foundational step in synthesizing phomactin G involves a Cr(II)/Ni(II)-catalyzed macrocyclization of aldehyde vinyl iodide 9 to form cycloadduct 16 . This reaction establishes the 12-membered macrocyclic core critical to this compound’s structure .

Epoxidation and β-Epoxide Formation

-

Cycloadduct 16 undergoes stereoselective epoxidation using VO(OEt)₃ and tert-butyl hydroperoxide (TBHP) at −78°C, yielding β-epoxide 21 (72% yield) .

-

Subsequent oxidation of 21 with Dess-Martin periodinane (DMP) converts the secondary alcohol to a ketone (25 ), which is deprotected to yield (±)-phomactin G .

Allylic Oxidation and Pyran Ring Formation

This compound undergoes allylic oxidation at C15 to form allylic alcohol Sch 49028 , which spontaneously cyclizes to generate the pyran ring in phomactin A. This transformation is proposed to occur via enzymatic oxidation in biosynthesis .

Sulfide Oxidation and Sulfone Formation

-

Phenyl sulfide 34 (a protected this compound derivative) is oxidized to sulfone 35 using ammonium heptamolybdate and H₂O₂, avoiding unwanted alkene rearrangements .

Rh(I)-Catalyzed C–C Bond Cleavage

The cyclobutanol motif in phomactin derivatives undergoes Rh(I)-catalyzed C–C cleavage under heating, enabling further structural diversification. This reaction is pivotal for accessing phomactin A and related congeners .

Biosynthetic Pathways

This compound is biosynthesized from geranylgeranyl pyrophosphate (GGPP) via enzymatic cyclization and oxidation:

-

PhmA-Catalyzed Cyclization : Phomactatriene (9 ) is formed via carbocation rearrangements .

-

PhmC-Catalyzed Oxidation : Sequential oxidations introduce hydroxyl and epoxy groups, leading to this compound .

Data Table: Key Chemical Reactions

科学的研究の応用

Phomactin G:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of Phomactin G depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, gene expression, or metabolic processes.

類似化合物との比較

Phomactin G: can be compared with other tetracyclic compounds with similar structures. Some similar compounds include:

Tetracycline: An antibiotic with a tetracyclic core structure.

Steroids: A class of compounds with a tetracyclic ring system, including cholesterol and hormones like testosterone.

Terpenoids: Naturally occurring compounds with multiple ring structures, such as taxol.

The uniqueness of This compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties.

特性

分子式 |

C20H30O3 |

|---|---|

分子量 |

318.4 g/mol |

IUPAC名 |

(5S,7S,10Z,14S,15R)-7,11,14,15-tetramethyl-3,6-dioxatetracyclo[12.4.0.04,18.05,7]octadeca-1(18),10-dien-4-ol |

InChI |

InChI=1S/C20H30O3/c1-13-6-5-10-19(4)17(23-19)20(21)15-8-7-14(2)18(3,11-9-13)16(15)12-22-20/h6,14,17,21H,5,7-12H2,1-4H3/b13-6-/t14-,17+,18+,19+,20?/m1/s1 |

InChIキー |

OGWUAOXLICPHRC-MNBZXKMOSA-N |

異性体SMILES |

C[C@@H]1CCC2=C3[C@]1(CC/C(=C\CC[C@]4([C@@H](C2(OC3)O)O4)C)/C)C |

正規SMILES |

CC1CCC2=C3C1(CCC(=CCCC4(C(C2(OC3)O)O4)C)C)C |

同義語 |

phomactin G |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。